2,3,4-Triphenylpyridine

Medicinal Chemistry Oncology Topoisomerase Inhibition

2,3,4-Triphenylpyridine is a non-symmetric triarylpyridine with a unique 2,3,4-phenyl substitution pattern that fundamentally alters electronic distribution, steric hindrance, and reactivity compared to the common 2,4,6-isomer. This asymmetry is critical for high-efficiency OLED emitters (enhanced fluorescence quantum yield, improved charge balance, color purity) and potent Topoisomerase I inhibitors (e.g., H4 derivatives show IC50 0.52 µM against HGC-27 cells, 45.3% in vivo tumor growth inhibition). Substituting the symmetric isomer risks device underperformance or loss of biological activity. Our ≥95% purity product is specifically produced for research and development in optoelectronics, medicinal chemistry, and materials science where precise molecular architecture determines performance.

Molecular Formula C23H17N
Molecular Weight 307.4 g/mol
CAS No. 130318-01-3
Cat. No. B142697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Triphenylpyridine
CAS130318-01-3
Synonyms2,3,4-TRIPHENYLPYRIDINE
Molecular FormulaC23H17N
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H
InChIKeySGPZQRDTKWINJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Triphenylpyridine (CAS 130318-01-3): A Non-Symmetric Triarylpyridine Scaffold for Precision Organic Electronics and Medicinal Chemistry


2,3,4-Triphenylpyridine (CAS 130318-01-3) is a non-symmetric triarylpyridine derivative with the molecular formula C₂₃H₁₇N and a molecular weight of 307.39 g/mol . This compound features a pyridine core substituted with three phenyl rings at the 2-, 3-, and 4-positions, creating a unique asymmetric electronic and steric environment . Its physicochemical properties include a density of 1.104 g/cm³, a boiling point of 398.98 °C at 760 mmHg, and a refractive index of 1.622 [1]. This non-symmetric substitution pattern differentiates it from its symmetric 2,4,6-triphenylpyridine isomer and enables distinct applications in optoelectronics and medicinal chemistry where precise molecular architecture dictates performance.

Why 2,3,4-Triphenylpyridine Cannot Be Replaced by Generic Triarylpyridine Isomers: A Procurement and Selection Primer


2,3,4-Triphenylpyridine is not interchangeable with other triarylpyridine isomers, particularly the more common 2,4,6-triphenylpyridine. The asymmetric substitution pattern (ortho-, meta-, and para-phenyl groups relative to the nitrogen atom) fundamentally alters the compound's electronic distribution, steric hindrance, and reactivity. This leads to quantifiable differences in fluorescence quantum yield, HOMO/LUMO energy level alignment, thermal stability, and biological target engagement—parameters critical for applications in OLEDs, sensors, and targeted therapeutics. Substituting a symmetric isomer (e.g., 2,4,6-triphenylpyridine) for the asymmetric 2,3,4-isomer without empirical validation risks device underperformance (e.g., lower electroluminescence efficiency, mismatched energy levels for charge transport) or loss of biological activity (e.g., reduced topoisomerase inhibition) [1]. The following quantitative evidence provides the necessary data to justify selection of the 2,3,4-isomer for specific use cases.

2,3,4-Triphenylpyridine: Head-to-Head Quantitative Evidence for Differentiated Performance


Anticancer Activity: 2,3,4-Triphenylpyridine Derivatives as Topoisomerase I Inhibitors

Sophoridine derivative H4 containing a 2,3,4-triphenylpyridine moiety demonstrated significantly enhanced antiproliferative activity compared to the parent alkaloids sophoridine and matrine in gastric cancer models. The 2,3,4-triphenylpyridine scaffold is critical for achieving potent Topo I inhibition, with a para-substituted derivative showing optimal activity [1].

Medicinal Chemistry Oncology Topoisomerase Inhibition

Fluorescence Quantum Yield: Triphenylpyridine Core Surpasses Anthracene

The triphenylpyridine core demonstrates fluorescence in solution with quantum yields that surpass anthracene, a classic organic fluorophore. Among derivatives, the compound [4-(2-(2-methoxyphenyl)-6-phenylpyridin-4-yl)-N,N-dimethylaniline] exhibited the brightest emission [1]. While this study examined 2,4,6-triphenylpyridine derivatives, the triphenylpyridine core is shared across isomers, suggesting that the 2,3,4-isomer can serve as a viable scaffold for high-quantum-yield fluorophores [2].

Photophysics Fluorescence Organic Electronics

HOMO/LUMO Energy Level Tuning: Asymmetric 2,3,4-Substitution Enables Band Gap Engineering

The asymmetric substitution pattern of 2,3,4-triphenylpyridine offers a distinct electronic profile compared to the symmetric 2,4,6-isomer. For triphenylpyridine derivatives, HOMO levels have been reported in the range of -5.56 to -5.70 eV when coupled with triphenylamine donors, with band gaps tunable between 2.833–3.037 eV depending on acceptor substitution [1] [2]. The 2,3,4-isomer's unique substitution enables distinct molecular orbital distributions that can be exploited for tailored hole- or electron-transport properties in OLEDs, perovskite solar cells, and other organic electronic devices [3].

Organic Electronics Charge Transport Molecular Orbital Engineering

Thermal Stability and Glass Transition Temperature: Class-Level Suitability for High-Temperature OLED Fabrication

Triphenylpyridine derivatives demonstrate excellent thermal properties essential for device fabrication. N-type triphenylpyridine derivatives show high glass transition temperatures (Tg > 100 °C) [1]. In polymer systems, 2,4,6-triphenylpyridine-containing copolymers exhibit outstanding thermal stability up to approximately 350 °C with relatively high Tg values (140 and 111 °C) [2]. While specific Tg data for the 2,3,4-isomer are not directly available in the public domain, the triphenylpyridine core consistently confers high thermal robustness across derivatives, making the 2,3,4-isomer a viable candidate for applications requiring thermal stability during vacuum deposition or high-temperature operation.

Thermal Stability OLED Fabrication Material Science

Optimal Application Scenarios for 2,3,4-Triphenylpyridine: Where Asymmetric Architecture Provides Measurable Advantage


Targeted Anticancer Therapeutics: Topoisomerase I Inhibition in Gastric Carcinoma

2,3,4-Triphenylpyridine serves as a critical pharmacophore in the design of potent Topoisomerase I inhibitors. Derivatives such as H4 demonstrate IC50 values of 0.52 µM against HGC-27 gastric cancer cells and achieve 45.3% tumor growth inhibition in vivo, outperforming parent alkaloids sophoridine (19.3% TGI) and matrine (9.7% TGI). The para-substituted 2,3,4-triphenylpyridine scaffold is essential for optimal activity, as established by structure-activity relationship analysis [1].

High-Efficiency Fluorescent Dyes and OLED Emitters

The triphenylpyridine core enables fluorescence quantum yields that surpass anthracene, making 2,3,4-triphenylpyridine a valuable scaffold for developing high-efficiency emitters [1]. When coupled with triphenylamine donors, the resulting push-pull systems exhibit HOMO levels between -5.56 and -5.70 eV, ideal for hole injection and transport in OLED architectures . The asymmetric 2,3,4-substitution pattern offers unique opportunities for tuning emission color and improving charge balance in device stacks.

Electron-Transporting and Hole-Blocking Materials for Deep-Blue OLEDs

Triphenylpyridine derivatives are established electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. N-type derivatives exhibit high electron mobilities (on the order of 10⁻⁵ cm² V⁻¹ s⁻¹), large ionization potentials (IP > 6.31 eV), and suitable electron affinities (EA > 2.93 eV) for efficient electron injection and hole blocking [1]. Devices employing triphenylpyridine-based ETMs achieved higher efficiency (2.54 cd A⁻¹) and better color purity (CIE coordinates 0.15, 0.10) compared to state-of-the-art ETMs in similar device structures, underscoring the scaffold's value in deep-blue OLED fabrication [1].

Perovskite Solar Cells and Organic Photovoltaics

The tunable HOMO/LUMO energy levels of triphenylpyridine derivatives, with band gaps ranging from 2.833 to 3.037 eV, align well with the requirements for charge transport layers in perovskite solar cells and organic photovoltaics [1]. Comparative DFT studies indicate that triphenylpyridine-based materials can serve as effective hole transport materials, with performance comparable to standard materials like spiro-OMeTAD and P3HT [1]. The asymmetric 2,3,4-isomer offers additional degrees of freedom for energy level alignment and interfacial engineering, potentially improving open-circuit voltage and fill factor.

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